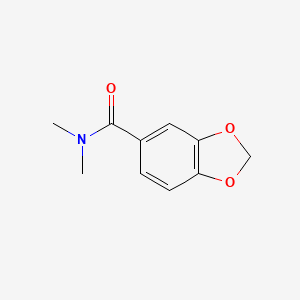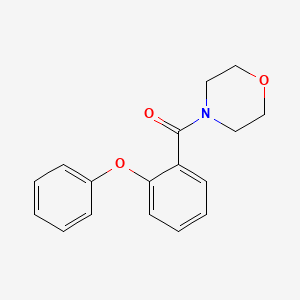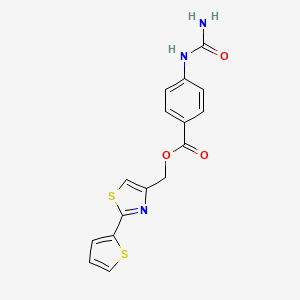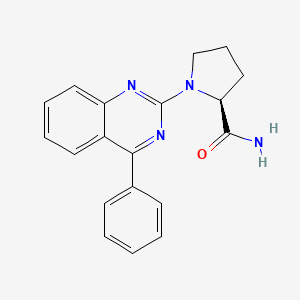
N,N-dimethyl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,3-benzodioxole-5-carboxamide, also known as MDB or methylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of psychoactive drugs. It is a designer drug that has been used as a substitute for MDMA or ecstasy. MDB has been attracting attention in the scientific community due to its potential for use in research and its potential therapeutic applications.
Mécanisme D'action
N,N-dimethyl-1,3-benzodioxole-5-carboxamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the brain's reward pathway, which is responsible for producing feelings of pleasure and reward.
Biochemical and Physiological Effects:
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause the release of stress hormones like cortisol and adrenaline. In addition, it can cause changes in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a relatively low toxicity compared to other psychoactive drugs. However, one limitation of using N,N-dimethyl-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a designer drug and its long-term effects on the brain and body are not well understood.
Orientations Futures
There are a number of potential future directions for research on N,N-dimethyl-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of the drug. It has been suggested that N,N-dimethyl-1,3-benzodioxole-5-carboxamide could be used to treat a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychoactive drugs that are based on the structure of N,N-dimethyl-1,3-benzodioxole-5-carboxamide. These drugs could have similar effects to MDMA but with fewer side effects and a lower risk of addiction.
Méthodes De Synthèse
N,N-dimethyl-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine. The resulting product is then reduced using sodium borohydride to produce N,N-dimethyl-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been used in scientific research as a tool to study the effects of psychoactive drugs on the brain. It has been shown to have similar effects to MDMA, including increased sociability, empathy, and euphoria. N,N-dimethyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of serotonin on the brain and its role in regulating mood and behavior.
Propriétés
IUPAC Name |
N,N-dimethyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(12)7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOBBWIKDZSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)



![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)


